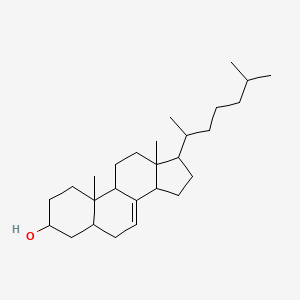

Cholest-7-en-3beta-ol

Description

Significance of Cholest-7-en-3β-ol as a Sterol Intermediate

Cholest-7-en-3β-ol, commercially also referred to as Lathosterol (B1674540), holds considerable significance as a key intermediate in the biosynthesis of cholesterol. sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk Its position in the sterol synthesis pathway makes it a crucial molecule for understanding the regulation of cholesterol production. sigmaaldrich.com In humans, the metabolic pathway proceeds from precursors like mevalonate (B85504) and squalene (B77637) to lanosterol (B1674476), which is then converted to Cholest-7-en-3β-ol before its final transformation into cholesterol. nih.gov

Studies involving labeled isotopes have been instrumental in elucidating the metabolic sequence. When tritium-labeled Cholest-7-en-3β-ol is introduced, its conversion to cholesterol can be tracked, confirming its role as a direct precursor. nih.govosti.gov This research has unambiguously established that the formation of the 5,6-double bond in cholesterol from Cholest-7-en-3β-ol happens via a cis-elimination of hydrogen atoms from the 5-alpha and 6-alpha positions. nih.govcore.ac.uk

Nomenclature and Structural Context within Sterol Metabolism

Cholest-7-en-3β-ol is known by several synonyms, with "Lathosterol" being a common alternative name. nih.govsigmaaldrich.com Its systematic IUPAC name is (3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol. nih.gov

Structurally, it is a C27-steroid and a cholestanoid. nih.gov The core of the molecule is the (5α)-cholest-7-ene structure, which is substituted with a beta-hydroxy group at the 3-position. nih.gov This places it in the category of 3beta-sterols and, more specifically, a Delta(7)-sterol due to the double bond at the C7-C8 position. nih.gov

Table 1: Chemical Identifiers for Cholest-7-en-3β-ol

| Identifier | Value |

| CAS Number | 80-99-9 sigmaaldrich.com |

| Molecular Formula | C₂₇H₄₆O nih.govnist.gov |

| IUPAC Name | (3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol nih.gov |

| Synonyms | Lathosterol, 5α-Cholest-7-en-3β-ol, 7-Cholesten-3-beta-ol, delta(7)-Cholestenol nih.gov |

| InChI Key | IZVFFXVYBHFIHY-IPKDATMGSA-N nist.gov |

Table 2: Physicochemical Properties of Cholest-7-en-3β-ol

| Property | Value |

| Molecular Weight | 386.65 g/mol sigmaaldrich.comsigmaaldrich.com |

| Appearance | Powder sigmaaldrich.com |

| Melting Point | 122.0 °C nih.gov |

| Form | Solid nih.gov |

Structure

2D Structure

Properties

IUPAC Name |

10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h10,18-21,23-25,28H,6-9,11-17H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZVFFXVYBHFIHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861646 | |

| Record name | Cholest-7-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6036-58-4 | |

| Record name | 7-Cholesterol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Cholest 7 En 3β Ol in Sterol Biosynthesis Pathways

Position within the Cholesterol Biosynthesis Pathway (e.g., Bloch Pathway)

The biosynthesis of cholesterol from lanosterol (B1674476) in mammals occurs via two primary, intersecting routes: the Bloch pathway and the Kandutsch-Russell pathway. researchgate.netacs.org Cholest-7-en-3β-ol is a key intermediate in the Kandutsch-Russell pathway. elifesciences.org The defining difference between these two pathways is the timing of the reduction of the double bond at the C24 position in the sterol side chain. researchgate.netacs.org

In the Bloch pathway, this C24 double bond is retained until the final step, meaning the synthesis proceeds through a series of unsaturated side-chain intermediates to produce desmosterol, which is then reduced to cholesterol. researchgate.netelifesciences.org Conversely, the Kandutsch-Russell pathway involves an early reduction of the C24 double bond of lanosterol, leading to the formation of side-chain saturated intermediates. acs.orgelifesciences.org Cholest-7-en-3β-ol (Lathosterol) is a prominent intermediate in this saturated side-chain pathway, which ultimately leads to the formation of 7-dehydrocholesterol (B119134) and then cholesterol. elifesciences.org While the Bloch pathway is predominant in the liver, the Kandutsch-Russell pathway is notably active in the skin.

Precursor Compounds of Cholest-7-en-3β-ol

Cholest-7-en-3β-ol is synthesized from several precursor molecules through specific enzymatic reactions.

The conversion of 5α-Cholesta-7,24-dien-3β-ol to Cholest-7-en-3β-ol is a reduction reaction. This transformation is catalyzed by the enzyme delta24-sterol reductase (DHCR24), which reduces the C24-C25 double bond in the side chain of the precursor molecule. researchgate.net This reaction is a key step that channels intermediates from the Bloch pathway (with an unsaturated side chain) into the Kandutsch-Russell pathway (with a saturated side chain). researchgate.net

While not a typical step in the primary mammalian cholesterol synthesis pathway, the conversion of Cholest-5-en-3β-ol (cholesterol) to Cholest-7-en-3β-ol has been observed in other organisms. Studies on the echinoderms Asterias rubens and Solaster papposus have demonstrated that these starfish can metabolize injected cholesterol to produce 5α-cholestan-3β-ol and subsequently 5α-cholest-7-en-3β-ol. nih.govnih.govportlandpress.com

The direct conversion of 5α-Cholestan-3β-ol into 5α-Cholest-7-en-3β-ol has been demonstrated in certain invertebrates. This process involves the introduction of a double bond at the C7 position of the sterol nucleus. Research has shown this metabolic capability in the starfish A. rubens and also in the German cockroach. nih.gov

Cholest-7-en-3β-ol is a downstream product originating from the mevalonate (B85504) pathway, the foundational metabolic route for the synthesis of all isoprenoids and sterols. acs.orgnih.gov The process begins with acetyl-CoA, which is converted through a series of reactions into mevalonic acid. nih.govlibretexts.org Mevalonate is then processed to form squalene (B77637), which cyclizes to lanosterol. libretexts.orgnih.gov Following lanosterol formation, a sequence of demethylations and isomerizations leads to the synthesis of Cholest-7-en-3β-ol. nih.gov Isotope labeling studies have confirmed the metabolic sequence proceeding from mevalonate, through squalene and lanosterol, to Δ(7)-cholestenol (Cholest-7-en-3β-ol), and finally to cholesterol. nih.gov

Table 1: Summary of Cholest-7-en-3β-ol Precursors and Conversions

| Precursor Compound | Enzyme/Process | Resulting Product | Pathway Context |

|---|---|---|---|

| 5α-Cholesta-7,24-dien-3β-ol | Delta24-sterol reductase (DHCR24) | Cholest-7-en-3β-ol | Connects Bloch and Kandutsch-Russell pathways in mammals |

| Cholest-5-en-3β-ol (Cholesterol) | Multi-step metabolism | Cholest-7-en-3β-ol | Observed in specific invertebrates (e.g., echinoderms) |

| 5α-Cholestan-3β-ol | Desaturation (introduction of C7 double bond) | Cholest-7-en-3β-ol | Observed in specific invertebrates (e.g., echinoderms, cockroaches) |

| Mevalonate | Multi-enzyme cascade (Mevalonate Pathway) | Cholest-7-en-3β-ol | Fundamental sterol biosynthesis pathway in eukaryotes |

Downstream Metabolic Conversions of Cholest-7-en-3β-ol

The primary metabolic fate of Cholest-7-en-3β-ol in the Kandutsch-Russell pathway is its conversion to cholesterol. This occurs via a two-step process. First, Cholest-7-en-3β-ol is converted into 7-dehydrocholesterol (cholesta-5,7-dien-3β-ol). nih.govnih.gov This reaction involves the introduction of a double bond at the C5-C6 position, a process catalyzed by the enzyme lathosterol (B1674540) oxidase (also known as sterol C5-desaturase). ebi.ac.ukportlandpress.com Subsequently, 7-dehydrocholesterol is reduced by 7-dehydrocholesterol reductase (DHCR7) to form the final product, cholesterol. nih.gov

Table 2: Downstream Conversions of Cholest-7-en-3β-ol

| Substrate | Enzyme | Product |

|---|---|---|

| Cholest-7-en-3β-ol | Lathosterol oxidase (Sterol C5-desaturase) | 7-Dehydrocholesterol |

| 7-Dehydrocholesterol | 7-Dehydrocholesterol reductase (DHCR7) | Cholesterol |

Conversion to 7-Dehydrocholesterol

The transformation of Cholest-7-en-3β-ol (also known as lathosterol) into 7-Dehydrocholesterol (7-DHC) is a critical dehydrogenation step in the Kandutsch-Russell pathway of cholesterol synthesis. acs.org This reaction introduces a double bond at the C-5 position of the sterol's B-ring, creating a conjugated diene system (Δ⁵,⁷). The enzyme responsible for this conversion is lathosterol oxidase, also known as sterol C5-desaturase (SC5D). nih.govasm.org This enzyme is located in the endoplasmic reticulum. researchgate.net A deficiency in lathosterol oxidase leads to the rare genetic disorder lathosterolosis, characterized by an accumulation of lathosterol in the body. nih.gov The reaction is a key control point and is essential for producing the direct precursor to cholesterol. youtube.com

Conversion to Cholesterol

Stereochemical Mechanisms of Double Bond Introduction

The introduction of the double bond at the C5-C6 position to convert lathosterol into 7-dehydrocholesterol is a highly specific stereochemical process. nih.gov Research has unambiguously established that the reaction proceeds via a cis-elimination of the hydrogen atoms located at the 5α and 6α positions of the sterol ring. nih.govnih.gov During this enzymatic dehydrogenation, the 6β-hydrogen atom is not disturbed and is fully retained in the product, 7-dehydrocholesterol. nih.govnih.gov This precise stereospecificity ensures the correct planar configuration of the resulting Δ⁵,⁷-diene system, which is essential for the subsequent enzymatic reduction to cholesterol. nih.gov

Oxygen-Dependent Dehydrogenation Processes

The dehydrogenation of Cholest-7-en-3β-ol is an oxygen-dependent process. nih.govnih.gov Early hypotheses suggesting a hydroxylation-dehydration mechanism for the introduction of the 5,6-double bond have been experimentally excluded. nih.govnih.gov Instead, the reaction is understood to be a direct dehydrogenation that requires molecular oxygen. nih.gov The process involves a microsomal electron transport system. nih.gov Studies have shown the participation of cytochrome b5 in this reaction, indicating a close analogy to the microsomal dehydrogenation of fatty acids. nih.gov The reaction is inhibited by compounds that interfere with this electron transport chain, such as potassium ferricyanide (B76249) and cytochrome c. nih.gov

Formation of Oxygenated Derivatives

While Cholest-7-en-3β-ol itself can be a substrate for certain oxidative enzymes, the most significant oxygenated derivatives in this pathway arise from its immediate product, 7-dehydrocholesterol (7-DHC). The Δ⁵,⁷-diene structure of 7-DHC makes it particularly susceptible to oxidation, leading to the formation of a variety of oxysterols. nih.govwashington.edu These derivatives are of significant biological interest, particularly in conditions where 7-DHC accumulates, such as in Smith-Lemli-Opitz syndrome (SLOS). nih.govnih.gov

Pathways to 3β,5α-Dihydroxycholest-7-en-6-one (DHCEO)

3β,5α-Dihydroxycholest-7-en-6-one (DHCEO) is a major and biologically active oxysterol identified as a biomarker for the oxidation of 7-DHC. nih.govnih.gov Its formation is not a direct oxidation of lathosterol but proceeds from the 7-DHC intermediate. The proposed mechanism involves a free radical or enzymatic process that first generates an epoxide intermediate. nih.gov This is followed by the enzymatic ring-opening of the epoxide by a hydrolase and subsequent oxidation of a secondary alcohol to form the final keto-steroid, DHCEO. nih.gov In cell models, DHCEO formation has been shown to proceed from 7-DHC via the intermediates 5α,6α-epoxycholest-7-en-3β-ol and 7-cholesten-3β,5α,6β-triol. nih.govnih.gov

Formation of 5α,6α-Epoxycholest-7-en-3β-ol

5α,6α-Epoxycholest-7-en-3β-ol is a primary oxysterol formed from the peroxidation of 7-dehydrocholesterol. nih.govnih.gov It serves as a key intermediate in the pathway leading to more stable oxysterols like DHCEO. nih.gov The formation of this epoxide occurs at the 5,6-double bond of 7-DHC, a reaction that can be initiated by free radicals. This epoxide is then subject to further metabolic conversion, primarily through the action of epoxide hydrolases, which open the epoxide ring to form a triol, a crucial step in the pathway to DHCEO. nih.govnih.gov

Interactive Data Table: Key Conversions of Cholest-7-en-3β-ol

| Substrate | Enzyme | Product | Process Description |

| Cholest-7-en-3β-ol | Lathosterol oxidase (SC5D) | 7-Dehydrocholesterol | Introduction of a C5-C6 double bond via cis-elimination of 5α and 6α hydrogens. |

| 7-Dehydrocholesterol | 7-Dehydrocholesterol reductase (DHCR7) | Cholesterol | Reduction of the C7-C8 double bond. |

| 7-Dehydrocholesterol | Free radical/enzymatic oxidation | 5α,6α-Epoxycholest-7-en-3β-ol | Epoxidation of the C5-C6 double bond. |

| 5α,6α-Epoxycholest-7-en-3β-ol | Epoxide hydrolase | 7-Cholesten-3β,5α,6β-triol | Opening of the epoxide ring. |

| 7-Cholesten-3β,5α,6β-triol | Alcohol dehydrogenase | 3β,5α-Dihydroxycholest-7-en-6-one (DHCEO) | Oxidation of the 6β-hydroxyl group. |

Enzymatic Conversion to 4α-methyl-5α-cholest-7-en-3-one

The transformation of sterol precursors is a meticulously orchestrated series of reactions catalyzed by specific enzymes. In the post-squalene segment of cholesterol biosynthesis, the removal of methyl groups from the C-4 position of the sterol molecule is a critical phase. oup.com This process involves a multi-enzyme complex located in the endoplasmic reticulum. oup.comwikipedia.org

The conversion of Cholest-7-en-3β-ol and its methylated precursors is central to this demethylation process. The first step in the sequential removal of the two C-4 methyl groups is catalyzed by a sterol-C4-methyl oxidase. oup.comnih.gov This enzyme, encoded by the SC4MOL (also known as MSMO1) gene, initiates the oxidation of the 4α-methyl group. jci.orgmhmedical.comoaepublish.com

Following the initial oxidation, a series of enzymatic activities leads to the formation of various intermediates. The enzyme complex includes a 3β-hydroxysterol dehydrogenase, encoded by the NSDHL gene, and a 3-ketosteroid reductase. oup.commedlineplus.gov The NSDHL enzyme, in particular, is a NAD(P)-dependent steroid dehydrogenase-like protein that plays a vital role in this demethylation sequence. wikipedia.orggenecards.org

Deficiencies in the enzymes involved in this stage of cholesterol synthesis can lead to the accumulation of specific methylsterols. mhmedical.comoaepublish.com For instance, a deficiency in sterol-C4-methyl oxidase results in elevated levels of 4α-methylsterols and 4,4′-dimethylsterols. nih.govmhmedical.comjohnshopkins.edu Research on patient-derived fibroblasts with this deficiency has shown an increased rate of de novo cholesterol biosynthesis and an accumulation of these methylsterols, highlighting the enzyme's critical role in maintaining cholesterol homeostasis. nih.govmhmedical.com

The enzymatic reactions involved in C-4 demethylation are summarized in the table below:

| Step | Substrate | Enzyme | Product |

| 1 | 4,4-dimethyl-5α-cholest-7-en-3β-ol | Sterol-C4-methyl oxidase (SC4MOL/MSMO1) | 4α-methyl-4β-hydroxymethyl-5α-cholest-7-en-3β-ol |

| 2 | 4α-methyl-4β-hydroxymethyl-5α-cholest-7-en-3β-ol | 3β-hydroxysterol dehydrogenase (NSDHL) | 4α-methyl-4β-formyl-5α-cholest-7-en-3-one |

| 3 | 4α-methyl-4β-formyl-5α-cholest-7-en-3-one | Decarboxylase Activity | 4α-methyl-5α-cholest-7-en-3-one |

This table outlines the sequential enzymatic steps in the demethylation at the C-4 position, a critical phase in the conversion of lanosterol derivatives towards cholesterol.

These findings underscore the intricate and essential nature of the enzymatic conversion of Cholest-7-en-3β-ol and its precursors. This specific step is a vital part of the Kandutsch-Russell pathway, one of the primary routes for cholesterol biosynthesis. nih.govresearchgate.netnih.gov The proper functioning of the sterol demethylation complex, including the SC4MOL and NSDHL enzymes, is indispensable for normal cholesterol production and cellular health. oup.comjci.orgmhmedical.com

Enzymology and Regulatory Mechanisms of Cholest 7 En 3β Ol Metabolism

Enzymes Involved in Cholest-7-en-3β-ol Synthesis and Transformation

The metabolic pathway of Cholest-7-en-3β-ol involves several key enzymes that catalyze its formation and subsequent conversion. These enzymes, located primarily in the endoplasmic reticulum, play crucial roles in the intricate process of cholesterol biosynthesis.

Delta24-Sterol Reductase (EC 1.3.1.72) Activity

Delta24-sterol reductase, also known as 24-dehydrocholesterol reductase (DHCR24), is a flavin-dependent oxidoreductase that catalyzes the reduction of the double bond at C24-25 in the side chain of sterol intermediates. uniprot.orgnih.gov This enzyme is notable for its broad substrate specificity, acting on a variety of sterols that possess a Δ24-double bond, including lanosterol (B1674476), desmosterol, and zymosterol. nih.govgenome.jp

The enzyme facilitates the reversible reaction converting 5alpha-cholesta-7,24-dien-3beta-ol (B45306) to 5alpha-cholest-7-en-3beta-ol (lathosterol), utilizing NADPH as a cofactor. wikipedia.org This reaction is a critical step in both the Bloch and Kandutsch-Russell pathways of cholesterol synthesis. nih.gov The systematic name for this enzyme class is sterol:NADP+ Δ24-oxidoreductase. wikipedia.org

| Enzyme | EC Number | Substrates | Products | Cofactor |

| Delta24-Sterol Reductase | 1.3.1.72 | 5alpha-cholesta-7,24-dien-3beta-ol, NADPH, H+ | 5alpha-cholest-7-en-3beta-ol, NADP+ | FAD uniprot.org |

Delta 5-Dehydrogenase Activity

Lathosterol (B1674540) delta-5-desaturase (SC5D) is the enzyme responsible for introducing a double bond at the C5 position of the sterol ring, converting lathosterol (5α-cholest-7-en-3β-ol) to 7-dehydrocholesterol (B119134). This is a crucial step in the formation of cholesterol. nih.gov The reaction is an oxidation process that involves the removal of hydrogen atoms from C5 and C6.

Mechanistic studies using deuterated analogs of cholest-7-en-3β-ol have provided insights into the catalytic process. Research on plant 5-desaturases has shown a significant deuterium (B1214612) kinetic isotope effect when the hydrogen at the 6α-position is replaced with deuterium, suggesting that the cleavage of the C6α-H bond is a partially rate-limiting step in the desaturation process. nih.gov Conversely, a negligible isotope effect was observed with [5α-²H]-cholest-7-en-3β-ol, indicating an asynchronous scission of the C-H bonds at C5 and C6. nih.gov

Cytochrome P450 7A1 (CYP7A1) Substrate Specificity and Catalysis

Cytochrome P450 7A1 (CYP7A1), also known as cholesterol 7-alpha-hydroxylase, is a key regulatory enzyme in bile acid synthesis, which is the primary pathway for cholesterol catabolism. uniprot.orgnih.gov While its main substrate is cholesterol, CYP7A1 also exhibits activity towards other sterols, including lathosterol (5alpha-cholest-7-en-3beta-ol). uniprot.org

CYP7A1 catalyzes the oxidation of the 7,8 double bond of lathosterol, leading primarily to the formation of 7-keto derivatives. uniprot.org The catalytic activity (kcat) of CYP7A1 with lathosterol as a substrate has been determined to be 3.7 min⁻¹. uniprot.org This reaction is part of the broader metabolic function of CYP7A1 in maintaining cholesterol homeostasis.

| Enzyme | EC Number | Substrate | Product | Catalytic Rate (kcat) |

| Cytochrome P450 7A1 | 1.14.14.23 | 5alpha-cholest-7-en-3beta-ol | 7alpha,8alpha-epoxy-5alpha-cholestan-3beta-ol | 3.7 min⁻¹ uniprot.org |

3-Keto-Steroid Reductase (EC 1.1.1.270 / HSD17B7) Activity

Hydroxysteroid (17-beta) dehydrogenase 7 (HSD17B7) is a bifunctional enzyme that participates in both steroid hormone metabolism and cholesterol biosynthesis. uniprot.orgnih.gov In the context of cholesterol synthesis, it functions as a 3-ketosteroid reductase. uniprot.orgoup.com This enzyme catalyzes the reduction of the 3-keto group of sterol intermediates, a crucial step in the C4-demethylation process. oup.com

Specifically, HSD17B7 is responsible for the conversion of zymosterone (B1260849) to zymosterol. nih.govresearchgate.net This reaction requires the cofactor NADPH. oup.com The enzyme is located in the endoplasmic reticulum and is essential for de novo cholesterol biosynthesis in the fetus. nih.govoup.com

Cholestenol Delta-Isomerase Activity on Related Compounds

Cholestenol delta-isomerase (EBP), also known as 3-beta-hydroxysteroid-Delta(8),Delta(7)-isomerase, is an enzyme that catalyzes the isomerization of the double bond in the sterol B-ring from the C8-C9 position to the C7-C8 position. wikipedia.orguniprot.org This is a critical step in the post-lanosterol pathway of cholesterol biosynthesis. uniprot.org

The enzyme acts on Δ⁸-sterols, converting them to their corresponding Δ⁷-isomers. uniprot.org For instance, it catalyzes the reversible reaction that transforms 5alpha-cholest-8-en-3beta-ol into 5alpha-cholest-7-en-3beta-ol (lathosterol). wikipedia.orguniprot.org The proposed catalytic mechanism is analogous to that of ketosteroid isomerases and involves acid-base catalysis. nih.gov

3-beta-Hydroxysteroid-Delta(8),Delta(7)-Isomerase Substrate Utilization

As mentioned previously, 3-beta-hydroxysteroid-Delta(8),Delta(7)-isomerase is another name for cholestenol delta-isomerase (EBP). This enzyme utilizes various Δ⁸-sterols as substrates. uniprot.org Its primary function is to catalyze the shift of the double bond, a key step in the formation of lathosterol and ultimately cholesterol. uniprot.org

The enzyme can utilize substrates such as zymosterol, converting it to 5alpha-cholesta-7,24-dien-3beta-ol. uniprot.org The activity of this isomerase can be inhibited by certain compounds, including tamoxifen. uniprot.org

| Enzyme | EC Number | Reaction | Substrates | Products |

| Cholestenol Delta-Isomerase | 5.3.3.5 | Isomerization | 5alpha-cholest-8-en-3beta-ol | 5alpha-cholest-7-en-3beta-ol wikipedia.orguniprot.org |

| Isomerization | Zymosterol | 5alpha-cholesta-7,24-dien-3beta-ol uniprot.org |

Role of Sterol Carrier Proteins (SCP) in Cholest-7-en-3β-ol Transport and Metabolism

Sterol Carrier Protein 2 (SCP-2), also referred to as non-specific lipid-transfer protein (NSL-TP), is a key facilitator in the intracellular trafficking and metabolism of lipids, including sterols like Cholest-7-en-3β-ol. nih.govwikipedia.orgplos.org It is highly expressed in organs with active lipid metabolism and is thought to participate in the nonvesicular transport of sterols between cellular membranes. wikipedia.orgplos.orgresearchgate.net

The primary role of SCP-2 in the context of Cholest-7-en-3β-ol (lathosterol) metabolism is to promote its conversion to 7-dehydrocholesterol. This reaction is catalyzed by the microsomal enzyme lathosterol oxidase (SC5D). nih.govwikipedia.orgnih.gov SCP-2 stimulates this dehydrogenation step whether the lathosterol substrate is supplied exogenously or is already incorporated within the microsomal membrane. nih.gov

Research indicates that SCP-2's mechanism of action is not that of a simple carrier that solubilizes and transports the sterol through the aqueous cytoplasm. Instead, it is proposed to facilitate the transfer of lathosterol between membranes through a direct, collisional interaction. nih.gov Evidence shows that SCP-2 binds to microsomal membranes and can promote the intermembrane transfer of lathosterol from one microsomal population to another. nih.govacs.org This function is crucial for presenting the sterol substrate to the active site of the membrane-bound lathosterol oxidase. nih.gov

Table 1: Research Findings on the Role of Sterol Carrier Protein 2 (SCP-2)

| Finding | Description | Source |

|---|---|---|

| Stimulation of Lathosterol Dehydrogenation | SCP-2 promotes the microsomal dehydrogenation of Cholest-7-en-3β-ol (lathosterol) to 7-dehydrocholesterol, the subsequent step in cholesterol synthesis. nih.gov | nih.gov |

| Intermembrane Sterol Transfer | SCP-2 facilitates the transfer of lathosterol between microsomal membranes, suggesting a mechanism involving direct membrane interaction rather than simple aqueous transport. nih.govacs.org | nih.govacs.org |

| Distinct from FABP | Homogeneous preparations of SCP-2 and Fatty Acid-Binding Protein (FABP) show distinct physiological functions; SCP-2 is specific for sterol transport and metabolism, while FABP is specific for fatty acids. nih.gov | nih.gov |

| General Lipid Transport | SCP-2 is a versatile lipid-transfer protein, mediating the transfer of phospholipids (B1166683), cholesterol, and gangliosides, and is implicated in overall intracellular lipid homeostasis. plos.orgund.eduuniprot.org | plos.orgund.eduuniprot.org |

Mechanisms of Enzymatic Demethylation Processes

The biosynthesis of cholesterol from its precursor lanosterol involves the removal of three methyl groups at positions C4 and C14. Cholest-7-en-3β-ol is an intermediate that appears after these demethylation events. The enzymatic processes are complex, requiring multiple enzymes and cofactors.

The removal of the 14α-methyl group is an early step in the conversion of lanosterol. This reaction is catalyzed by lanosterol 14α-demethylase (LDM), a cytochrome P450 enzyme. acs.org Studies using tritium-labeled 14α-methyl-5α-cholest-7-en-3β-ol have demonstrated that rat liver homogenates can enzymatically remove this 14α-methyl group, ultimately converting the substrate into cholesterol. nih.govosti.gov

Following the C14 demethylation, the two methyl groups at the C4 position are removed in a multi-step, iterative process. acs.orgbiorxiv.org This C4-demethylation is carried out by a functional complex of at least three enzymes located in the endoplasmic reticulum. nih.gov

Sterol-C4-methyl oxidase (SC4MOL, also known as MSMO1) : This enzyme sequentially oxidizes one of the C4-methyl groups to a carboxylic acid. This is a three-step monooxygenation process. acs.orgnih.govuniprot.org

NAD(P)-dependent steroid dehydrogenase-like (NSDHL) : This enzyme acts as a C4-decarboxylase, removing the oxidized methyl group as CO2. This step results in a 3-keto sterol intermediate. acs.orgnih.gov

3-Ketosteroid reductase (HSD17B7) : This enzyme reduces the 3-keto group back to a 3β-hydroxyl group, regenerating the sterol structure for the next round of demethylation or subsequent pathway steps. biorxiv.orgnih.gov

This entire sequence is repeated to remove the second C4-methyl group. nih.gov The process requires NADPH and NAD+ as cofactors and occurs under aerobic conditions. portlandpress.com The regulation of these enzymes is crucial for maintaining cholesterol homeostasis. For instance, SC4MOL has been identified as a highly regulated enzyme within the C4-demethylation complex, with its protein levels being sensitive to cellular sterol concentrations. nih.gov

Table 2: Key Enzymes in Sterol Demethylation

| Enzyme | Abbreviation | Function in Demethylation | Source |

|---|---|---|---|

| Lanosterol 14α-demethylase | LDM | Removes the methyl group at the C14 position of lanosterol. | acs.org |

| Sterol-C4-methyl oxidase-like | SC4MOL / MSMO1 | Catalyzes the initial three-step oxidation of a C4-methyl group to a carboxylic acid. nih.gov | acs.orgnih.gov |

| NAD(P)-dependent steroid dehydrogenase-like | NSDHL | Acts as a C4-decarboxylase to remove the oxidized methyl group as CO2, forming a 3-keto intermediate. acs.org | acs.orgnih.gov |

| Hydroxysteroid 17-beta dehydrogenase 7 | HSD17B7 | Reduces the 3-keto group back to a 3β-hydroxyl group after decarboxylation. biorxiv.org | biorxiv.orgnih.gov |

Cellular and Subcellular Localization and Dynamics of Cholest 7 En 3β Ol

Intracellular Distribution (e.g., Endoplasmic Reticulum, Membrane)

The synthesis of cholesterol and its precursors, including lathosterol (B1674540), primarily occurs in the endoplasmic reticulum (ER). ahajournals.org Lathosterol is found within the membranes of cells and is particularly associated with the ER, the site of its synthesis. nih.govasm.org The enzyme responsible for the conversion of lathosterol to 7-dehydrocholesterol (B119134), lathosterol 5-desaturase, is also located in the ER. asm.orgresearchgate.net Studies have shown that lathosterol is a component of various cellular membranes, contributing to their structure and function. nih.govhmdb.ca In cases of lathosterolosis, a genetic disorder characterized by the deficiency of lathosterol 5-desaturase, lathosterol accumulates in cells, leading to the formation of membrane-bound cytoplasmic vacuoles that appear to be lysosomes. oup.com

Intermembrane Transfer Mechanisms

The movement of lathosterol between different cellular membranes is a critical step in its metabolic pathway. This intermembrane transfer can be facilitated by cytosolic carrier proteins. mpi-cbg.de Research has demonstrated that a supernatant protein fraction (SCP), also known as sterol carrier protein, stimulates the transfer of lathosterol between microsomal membranes. nih.gov This protein-mediated transfer is essential for the efficient conversion of lathosterol to 7-dehydrocholesterol by the microsomal enzyme lathosterol 5-desaturase. nih.gov The process appears to require intact membrane structures, as damage to the membranes abolishes the stimulatory effect of the carrier protein. nih.gov

Presence in Various Mammalian Tissues and Organ Systems (e.g., Liver, Brain, Adipose Tissue)

Lathosterol is distributed throughout various tissues and organ systems in mammals, reflecting the widespread nature of cholesterol synthesis. nih.gov The liver is a primary site of cholesterol and, consequently, lathosterol synthesis. reactome.orgelifesciences.org In fact, the Kandutsch-Russell pathway, which involves lathosterol, is prominent in the liver. reactome.org The brain is another organ with significant cholesterol content, and lathosterol is found in brain tissue as a precursor in the cholesterol synthesis pathway. gerli.comuow.edu.auresearchgate.net Other tissues where lathosterol has been identified include adipose tissue, adrenal glands, kidneys, and fibroblasts. nih.govoup.com

Below is a table summarizing the presence of Cholest-7-en-3β-ol in various mammalian tissues based on available research.

| Tissue/Organ System | Presence of Cholest-7-en-3β-ol | Research Findings |

| Liver | Present | A major site of lathosterol synthesis via the Kandutsch-Russell pathway. reactome.orgelifesciences.org |

| Brain | Present | Found as a cholesterol precursor; levels can be affected in neurodegenerative diseases. uow.edu.auresearchgate.net |

| Adipose Tissue | Present | Identified as a tissue location for lathosterol. nih.gov |

| Serum/Plasma | Present | Transported by lipoproteins and serves as a marker for cholesterol synthesis. sigmaaldrich.comfrontiersin.org |

| Kidney | Present | Tissues from mouse embryos show significant levels of lathosterol. oup.com |

| Adrenal Gland | Present | Listed as a tissue location in the Human Metabolome Database. nih.gov |

| Fibroblasts | Present | Accumulates in fibroblasts in cases of lathosterolosis. oup.com |

| Eye Lens | Present | Found in mouse lenses, with levels potentially altered in models of human cataracts. plos.org |

Cholest-7-en-3β-ol as a Human and Mouse Metabolite

Cholest-7-en-3β-ol is recognized as a normal metabolite in both humans and mice. nih.govebi.ac.uk It is an integral part of the cholesterol biosynthesis pathway in both species. nih.gov Genetic studies in mice have been instrumental in understanding the role of lathosterol and the consequences of its dysregulation. oup.com For instance, mouse models with a disrupted Sc5d gene (which codes for lathosterol 5-desaturase) exhibit elevated levels of lathosterol and serve as a model for the human genetic disorder lathosterolosis. oup.comnih.gov In humans, lathosterol levels in plasma are used as a biomarker for whole-body cholesterol synthesis. hmdb.ca

Biological Significance and Physiological Roles of Cholest 7 En 3β Ol

Cholest-7-en-3β-ol as a Biomarker for Cholesterol Synthesis Rates

The serum concentration of lathosterol (B1674540) serves as a reliable surrogate marker for the rate of whole-body cholesterol synthesis. nih.govsigmaaldrich.com Because lathosterol is an intermediate in the cholesterol synthesis pathway, its levels in the bloodstream reflect the activity of this endogenous production line, particularly the rate-limiting enzyme HMG-CoA reductase. nih.gov Unlike dietary cholesterol, which can influence plasma cholesterol levels, serum lathosterol is not affected by cholesterol consumption, making it a specific indicator of de novo synthesis. sigmaaldrich.comsigmaaldrich.com

The ratio of serum lathosterol to total serum cholesterol is frequently used to normalize for variations in lipoprotein levels and is considered a preferable indicator for monitoring cholesterol synthesis. nih.gov Studies have demonstrated that this ratio correlates strongly with directly measured cholesterol synthesis. ahajournals.org For instance, treatment with HMG-CoA reductase inhibitors like statins, which block cholesterol synthesis, leads to a significant reduction in the lathosterol-to-cholesterol ratio. nih.gov Conversely, conditions that stimulate cholesterol synthesis result in elevated lathosterol levels. nih.gov Research has also shown that cholesterol synthesis exhibits a diurnal rhythm, with lathosterol levels peaking during the night. nih.govmdpi.com

Table 1: Correlation of Lathosterol with Cholesterol Synthesis

| Study Population | Intervention/Condition | Key Finding | Reference |

|---|---|---|---|

| 47 healthy volunteers | Diets with varying fatty acid composition | Strong correlation between cholesterol balance and serum lathosterol/cholesterol ratio (r = 0.70-0.74). | nih.gov |

| 20 patients with familial hypercholesterolemia | Treatment with an HMG-CoA reductase inhibitor (simvastatin) | Lathosterol/cholesterol ratio was lowered by 47% during drug treatment. | nih.gov |

| 26 subjects with hyperlipidemia | Treatment with ezetimibe | Ezetimibe treatment increased de novo cholesterol synthesis by 57% and lathosterol concentrations by 20%. | ahajournals.org |

Interrelationships with Bile Acid Pool Dynamics

Bile acid synthesis is a major pathway for cholesterol catabolism in the liver. ki.se The rate of bile acid production is intricately linked to cholesterol availability, including newly synthesized cholesterol. nih.gov Research indicates a direct relationship between cholesterol synthesis, as measured by serum lathosterol, and bile acid synthesis. nih.govportlandpress.com In situations of increased bile acid demand, such as during treatment with bile acid sequestrants (e.g., cholestyramine), both cholesterol synthesis and bile acid synthesis are upregulated. nih.gov A study involving patients with primary hypercholesterolemia demonstrated that cholesterol 7α-hydroxylation rates, a measure of bile acid synthesis, significantly correlated with the serum lathosterol/cholesterol ratio (r = 0.79). nih.gov

Modulation of Cellular Membrane Properties

As a sterol, lathosterol can intercalate into cellular membranes and influence their physical properties, although its effects differ from those of cholesterol due to a subtle structural difference—the position of the double bond in the sterol ring system (Δ7 in lathosterol versus Δ5 in cholesterol). nih.govlibretexts.org

The thermotropic phase behavior of lipid bilayers refers to the changes in their physical state (e.g., from a gel to a liquid-crystalline state) with temperature. Differential scanning calorimetry (DSC) studies on model membranes, such as those composed of dipalmitoylphosphatidylcholine (DPPC), have revealed that lathosterol modulates these phase transitions differently than cholesterol. acs.orgdiva-portal.org

While both sterols abolish the sharp main phase transition of DPPC at high concentrations, lathosterol is less efficient than cholesterol in doing so. acs.org Lathosterol incorporation leads to a decrease in the temperature of the main phase transition (Tm), whereas cholesterol tends to increase it at lower concentrations before eliminating the transition altogether. libretexts.orgacs.orgnih.gov Lathosterol also abolishes the pretransition (a lower-temperature transition from a gel to a ripple phase) of DPPC bilayers at lower concentrations than cholesterol does. acs.org These findings indicate that the specific placement of the double bond in the sterol's B-ring significantly impacts its interaction with phospholipids (B1166683) and its effect on membrane phase behavior. acs.org

Lathosterol also influences the packing and organization of lipids within the membrane. nih.govacs.org Fluorescence anisotropy studies show that in the fluid phase of membranes, lathosterol and cholesterol have similar effects on maintaining membrane organization and dynamics. nih.gov However, in the more ordered gel phase, their effects diverge. nih.gov

Fourier transform infrared (FTIR) spectroscopy has shown that lathosterol incorporation produces a less tightly packed bilayer compared to cholesterol at both low and high temperatures. acs.org This suggests that the structural difference between lathosterol and cholesterol affects the efficiency of intermolecular interactions within the lipid bilayer. nih.govacs.org Despite being less effective at ordering the membrane compared to cholesterol, lathosterol is still capable of supporting the formation of ordered lipid domains, which are important for various cellular functions. acs.org

Table 2: Comparative Effects of Lathosterol and Cholesterol on DPPC Model Membranes

| Property | Effect of Lathosterol | Effect of Cholesterol | Reference |

|---|---|---|---|

| Main Phase Transition Temperature (Tm) | Decreases Tm. | Increases Tm at low concentrations, then eliminates the transition. | libretexts.orgacs.org |

| Pretransition | Abolishes the pretransition at lower concentrations (around 6 mol %). | Abolishes the pretransition at higher concentrations. | acs.org |

| Bilayer Packing | Produces a less tightly packed bilayer. | Induces a more tightly packed, condensed bilayer. | acs.org |

| Membrane Ordering | Less effective in ordering acyl chains. | Highly effective in ordering acyl chains (condensation effect). | nih.govlibretexts.org |

Roles in Specific Biological Processes

Beyond its general roles, cholest-7-en-3β-ol is involved in specific metabolic and biological contexts. It is a known substrate for several enzymes. For instance, it is metabolized by cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, which can convert lathosterol into 7α,8α-epoxy-5α-cholestan-3β-ol. uniprot.org

In the context of genetic disorders, the metabolism of cholesterol precursors is critical. In Smith-Lemli-Opitz syndrome (SLOS), a defect in 7-dehydrocholesterol (B119134) reductase leads to the accumulation of 7-dehydrocholesterol (the immediate product of lathosterol metabolism) and its precursors. nih.gov The oxidation products of these accumulated sterols, including derivatives of cholest-7-en-3β-ol, contribute to the pathology of the disease. nih.gov

Additionally, cholest-7-en-3β-ol has been identified as a component of lipids in certain marine organisms, such as the bivalve Bathymodiolus aduloides, where its presence and isotopic composition provide insights into the nutritional strategies and metabolic pathways of these organisms in deep-sea environments. frontiersin.org

Impact on Life-History Traits in Model Organisms (e.g., Daphnia galeata)

The nutritional quality of an organism's diet plays a crucial role in determining its life-history traits, including growth, reproduction, and survival. For many invertebrates, such as the freshwater crustacean Daphnia galeata, the availability of specific chemical compounds in their food is essential. Cholest-7-en-3β-ol, also known as lathosterol, is one such sterol that has been investigated for its impact on the life-history of Daphnia galeata.

Crustaceans, like all arthropods, cannot synthesize sterols de novo and must therefore obtain them from their diet. d-nb.info Cholesterol is a vital sterol for crustaceans, serving as a precursor for molting hormones and as a component of cell membranes. d-nb.infonih.gov Eukaryotic phytoplankton, a primary food source for Daphnia, produce a wide variety of sterols that differ structurally from cholesterol. nih.gov Research has focused on understanding how these different dietary sterols, including cholest-7-en-3β-ol, affect the life-history traits of Daphnia.

In a study investigating the effects of ten different dietary sterols on the growth and reproduction of Daphnia galeata, the cyanobacterium Synechococcus elongatus, which lacks sterols, was used as a basal diet and supplemented with individual sterols. d-nb.info The results of this research showed that cholest-7-en-3β-ol (a Δ7 sterol) supported somatic growth and reproduction to a significantly lesser extent than cholesterol (a Δ5 sterol). d-nb.infonih.gov This suggests that the structural differences between sterols, such as the position of the double bond in the sterol nucleus, have a pronounced effect on their nutritional value for D. galeata. d-nb.info

While cholest-7-en-3β-ol did provide some nutritional benefit compared to a sterol-free diet, its efficacy in promoting growth and reproduction was markedly lower than that of other sterols like sitosterol, stigmasterol, desmosterol, 7-dehydrocholesterol, and ergosterol (B1671047). d-nb.infonih.gov This indicates that Daphnia galeata has a limited ability to metabolize cholest-7-en-3β-ol into cholesterol or other essential sterols.

The allocation of resources to either somatic growth or reproduction can also be influenced by the type of dietary sterol. d-nb.info The study on Daphnia galeata revealed that different sterols can lead to different outcomes in terms of an individual's size and the number of offspring produced, highlighting the complex role of these compounds in shaping life-history strategies. d-nb.info

Detailed Research Findings

The following table summarizes the key findings from a comparative study on the impact of various dietary sterols on the life-history traits of Daphnia galeata. The data is derived from experiments where the basal diet of Synechococcus elongatus was supplemented with different sterols.

Research into Disorders of Sterol Metabolism Involving Cholest 7 En 3β Ol

Cholest-7-en-3β-ol Accumulation in Cerebrotendinous Xanthomatosis (CTX)

Cerebrotendinous xanthomatosis (CTX) is a rare, autosomal recessive lipid storage disease caused by mutations in the CYP27A1 gene, which is responsible for encoding the mitochondrial enzyme sterol 27-hydroxylase. isciii.esmdpi.commedlink.com This enzyme deficiency disrupts the normal synthesis of bile acids, leading to a significant reduction in chenodeoxycholic acid (CDCA) and a subsequent accumulation of cholestanol (B8816890) and cholesterol in various tissues, most notably the brain, tendons, and lenses. mdpi.commedlink.comjst.go.jp

A key biochemical feature of CTX is the marked elevation of cholestanol in the serum and tissues. medlink.comjci.orgelsevier.es This accumulation is a direct consequence of the deficient sterol 27-hydroxylase activity. elsevier.es The reduced production of CDCA leads to an upregulation of cholesterol 7α-hydroxylase, a key enzyme in the bile acid synthesis pathway. isciii.esjst.go.jp This, in turn, increases the formation of intermediates like 7α-hydroxy-4-cholesten-3-one, which are then converted to cholestanol. elsevier.esfrontiersin.org

In addition to cholestanol, patients with CTX also exhibit elevated levels of other cholesterol precursors, including lathosterol (B1674540) (cholest-7-en-3β-ol). researchgate.netnih.gov The concentration of lathosterol serves as an indicator of the rate of cholesterol production and is significantly increased in the serum of CTX patients. nih.gov Studies have shown that the sterol composition in the serum of individuals with CTX is abnormal, with increased amounts of lathosterol and other related compounds. nih.gov The accumulation of these sterols contributes to the clinical manifestations of the disease, which include juvenile cataracts, tendon xanthomas, and progressive neurological dysfunction. isciii.esemjreviews.comemjreviews.com

The following table summarizes the key biochemical abnormalities observed in Cerebrotendinous Xanthomatosis.

| Biomarker | Observation in CTX | Significance |

| Cholestanol | Markedly elevated in serum and tissues. medlink.comjci.orgelsevier.es | Hallmark diagnostic marker for CTX. medlink.comelsevier.es |

| Cholest-7-en-3β-ol (Lathosterol) | Significantly elevated in serum. researchgate.netnih.gov | Indicator of increased cholesterol synthesis. nih.gov |

| Chenodeoxycholic Acid (CDCA) | Reduced levels. mdpi.comjst.go.jp | Primary defect leading to the cascade of metabolic abnormalities. jst.go.jpelsevier.es |

| 7α-hydroxy-4-cholesten-3-one | Increased levels. elsevier.esresearchgate.net | An intermediate that is shunted towards cholestanol production. elsevier.esfrontiersin.org |

| Bile Alcohols (e.g., 23S-pentol, 25-tetrol 3-glucuronide) | Increased levels in urine and plasma. mdpi.comfrontiersin.org | Serve as surrogate markers for diagnosis and follow-up. mdpi.com |

Oxysterol Profiles in Smith-Lemli-Opitz Syndrome (SLOS) Cell and Mouse Models

Smith-Lemli-Opitz syndrome (SLOS) is an autosomal recessive disorder resulting from mutations in the DHCR7 gene, which encodes the enzyme 7-dehydrocholesterol (B119134) reductase. washington.edunih.gov This enzyme is responsible for the final step in cholesterol biosynthesis, the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol. washington.edu Consequently, individuals with SLOS have elevated levels of 7-DHC and reduced levels of cholesterol in their tissues and bodily fluids. washington.edunih.gov

Relevance of 7-Dehydrocholesterol Oxidation Products in SLOS

The accumulation of 7-DHC in SLOS is significant because this sterol is highly susceptible to oxidation, leading to the formation of a variety of oxysterols. washington.edugrantome.com These 7-DHC-derived oxysterols are believed to play a crucial role in the pathophysiology of SLOS. grantome.com Research using cell and mouse models of SLOS has been instrumental in identifying and characterizing these oxidation products.

One of the key oxysterols identified is 3β,5α-dihydroxycholest-7-en-6-one (DHCEO) , which has been established as a biomarker for 7-DHC oxidation in fibroblasts from SLOS patients and in the brain tissue of a SLOS mouse model. nih.govresearchgate.net The levels of DHCEO show a strong correlation with the levels of 7-DHC. nih.gov The proposed mechanism for DHCEO formation involves the primary free radical oxidation product of 7-DHC, 5α,6α-epoxycholest-7-en-3β-ol, and 7-cholesten-3β,5α,6β-triol. nih.gov

Other significant 7-DHC-derived oxysterols that accumulate in SLOS models include:

4α-hydroxy-7-DHC and 4β-hydroxy-7-DHC : These are enzymatic oxidation products of 7-DHC. washington.edubiorxiv.org

7-ketocholesterol : While also a cholesterol oxidation product, its levels are significantly higher in a rat model of SLOS. nih.gov

24-hydroxy-7-DHC and 25-hydroxy-7-DHC : These are formed through the action of the enzyme CYP46A1 on 7-DHC. washington.edu

Some of these oxysterols, such as DHCEO and 7-ketocholesterol, have demonstrated significant cytotoxicity in cell culture studies, particularly to retinal cells. mdpi.com This suggests their involvement in the retinal degeneration observed in SLOS patients and animal models. nih.govmdpi.com Furthermore, certain B-ring oxysterols derived from 7-DHC have been found to inhibit the Hedgehog signaling pathway, which is crucial for embryonic development. pnas.org For instance, 3β,5α-dihydroxycholest-7-en-6-one (DHCEO) can block Hedgehog signaling by inhibiting the activation of Smoothened, a key component of the pathway. pnas.org

The table below details some of the prominent 7-DHC oxidation products found in SLOS models.

| 7-DHC Oxidation Product | Type of Oxidation | Significance in SLOS Models |

| 3β,5α-dihydroxycholest-7-en-6-one (DHCEO) | Free radical and subsequent enzymatic steps. nih.gov | Biomarker for 7-DHC oxidation; cytotoxic; inhibits Hedgehog signaling. nih.govmdpi.compnas.org |

| 4α-hydroxy-7-DHC and 4β-hydroxy-7-DHC | Enzymatic. washington.edubiorxiv.org | Accumulate in the cortices of SLOS mouse models. biorxiv.org |

| 7-ketocholesterol | Enzymatic (from 7-DHC via CYP7A1) and free radical. washington.edu | Levels are significantly elevated; induces retinal degeneration. nih.gov |

| 24-hydroxy-7-DHC and 25-hydroxy-7-DHC | Enzymatic (via CYP46A1). washington.edu | Identified as products of 7-DHC metabolism. washington.edu |

| 5α,8α-epidioxycholest-6-en-3β-ol (7-DHC endoperoxide) | Free radical. pnas.org | Found in plasma of SLOS patients and tissues of animal models, though much may form ex vivo. pnas.org |

Biochemical Manifestations of Sterol-C4-Methyl Oxidase (SC4MOL) Deficiency

Sterol-C4-methyl oxidase (SC4MOL) deficiency is a rare, autosomal recessive disorder of cholesterol biosynthesis caused by mutations in the MSMO1 gene. oaepublish.comkarger.com This enzyme, also known as methylsterol monooxygenase 1 (MSMO1), is a crucial component of the sterol demethylation complex in the post-squalene cholesterol synthesis pathway. oaepublish.comresearchgate.net It catalyzes the first step in the demethylation of 4,4′-dimethylsterols. researchgate.net

A deficiency in SC4MOL leads to a characteristic accumulation of 4-monomethyl and 4,4′-dimethyl sterols in the plasma. oaepublish.comresearchgate.net These accumulated methylsterols are also known as meiosis-activating sterols (MASs). oaepublish.com The biochemical hallmark of SC4MOL deficiency is the elevated levels of these methylsterols, which can be detected through quantitative sterol analysis of plasma. mhmedical.com One such accumulating sterol is dihydro-T-MAS (4,4'-dimethyl-5alpha-cholesta-8(9)-en-3beta-ol). mayocliniclabs.com

Clinically, SC4MOL deficiency is often characterized by a triad (B1167595) of symptoms: microcephaly, congenital cataracts, and psoriasiform dermatitis. oaepublish.comresearchgate.net Other common features include developmental delay, intellectual disability, and growth delay. oaepublish.comkarger.com Cellular studies on fibroblasts from patients have revealed a higher mitotic rate in cholesterol-depleted conditions, along with increased de novo cholesterol synthesis and the accumulation of methylsterols. mhmedical.comnih.gov This suggests that the buildup of methylsterols may influence cell proliferation. nih.gov

The following table outlines the primary biochemical findings in SC4MOL deficiency.

| Biochemical Marker | Observation in SC4MOL Deficiency | Pathophysiological Consequence |

| 4-monomethyl sterols | Increased levels in plasma. oaepublish.comresearchgate.net | Enzymatic block in the cholesterol synthesis pathway. oaepublish.com |

| 4,4′-dimethyl sterols (e.g., dihydro T-MAS) | Increased levels in plasma. oaepublish.comresearchgate.netmayocliniclabs.com | Accumulation due to deficient SC4MOL activity. oaepublish.com |

| Total Cholesterol | Can be decreased or normal. oaepublish.com | Reflects the disruption in the de novo cholesterol synthesis pathway. |

Inhibitors and Modulators of Cholest 7 En 3β Ol Metabolism

Synthetic Sterol Analogues as Biosynthesis Inhibitors

A number of synthetic sterol analogues have been developed and studied for their capacity to inhibit the biosynthesis of cholesterol at various stages. These compounds often mimic the natural substrates or intermediates of the cholesterol synthesis pathway, thereby acting as competitive or mechanism-based inhibitors of key enzymes.

14α-Methyl-5α-cholest-7-en-3β-ol Analogues

Analogues of 14α-Methyl-5α-cholest-7-en-3β-ol have been investigated as inhibitors of cholesterol biosynthesis. This sterol is a natural intermediate in the conversion of lanosterol (B1674476) to cholesterol. nih.gov

Research Findings:

Metabolism Studies: When [3α-3H]14α-Methyl-5α-cholest-7-en-3β-ol was incubated with the 10,000 g supernatant fraction of rat liver homogenates, it was efficiently converted to cholesterol. nih.gov This indicates that it serves as a substrate for the enzymes involved in the later stages of cholesterol synthesis.

Intermediate Identification: During these metabolic studies, several other labeled compounds were identified, including 5α-cholesta-7,14-dien-3β-ol, 5α-cholesta-8,14-dien-3β-ol, and 5α-cholest-7-en-3β-ol, highlighting the complexity of the demethylation and isomerization reactions. nih.gov

Esterification: A significant portion of the radioactivity was found in steryl esters, indicating that the analogues and their metabolites can be esterified. The steroidal components of these esters included the original substrate and various intermediates. nih.gov

Diol Derivatives: The introduction of a hydroxyl group at the 15-position has been explored. Both 14α-methyl-5α-cholest-7-en-3β,15β-diol and its 15α-epimer have been synthesized. nih.gov Metabolic studies showed that only the 15β-diol was converted to cholesterol in rat liver homogenates, suggesting specific stereochemical requirements for the enzymes involved. nih.gov The 15α-hydroxylated compound, however, was found to be a potent inhibitor of dihydrolanosterol (B1674475) metabolism. oup.com

Inhibitory Effects of 15-Oxygenated Analogues

| Compound | Concentration | Inhibition of Dihydrolanosterol Metabolism |

|---|

Cholest-7-ene-3β,15α-diol

This diol is another synthetic sterol that has demonstrated inhibitory effects on cholesterol biosynthesis.

Research Findings:

Potent Inhibition: Cholest-7-ene-3β,15α-diol has been shown to be a potent inhibitor of cholesterol synthesis. oup.com

Site of Action: Studies have indicated that this compound inhibits the metabolic conversion of dihydrolanosterol, a precursor in the cholesterol synthesis pathway. oup.com At a concentration of 40 μM, it exhibited more than 90% inhibition. oup.com

14α-Ethyl-5α-cholest-7-ene-3β,15α-diol

This synthetic sterol analogue is recognized as an exceptionally potent inhibitor of sterol biosynthesis in animal cells. nih.gov

Research Findings:

High Potency: 14α-Ethyl-5α-cholest-7-ene-3β,15α-diol is an extraordinarily potent inhibitor of sterol biosynthesis. nih.gov

Dual Sites of Action: Research suggests that this compound has two sites of action in cultured mammalian cells. researchsolutions.com

Cellular Effects: Incubation of CHO-K1 cells with this diol (at 0.1 μM) led to a significant alteration in cellular sterol composition, characterized by a marked accumulation of lanosterol and 24,25-dihydrolanosterol. This was accompanied by a striking elongation of the cells. researchgate.net

Inhibition of Meiosis: This compound has also been studied in the context of oocyte maturation, where it was investigated for its ability to inhibit 14α-demethylase, an enzyme involved in the production of meiosis-activating sterols. oup.com However, it did not consistently block FSH-induced maturation in cumulus cell-enclosed oocytes. oup.com

Inhibitory Profile of 14α-Ethyl-5α-cholest-7-ene-3β,15α-diol

| Parameter | Observation |

|---|---|

| Potency | Extraordinarily potent inhibitor of sterol biosynthesis nih.gov |

| Cellular Sterol Accumulation | Marked accumulation of lanosterol and 24,25-dihydrolanosterol in CHO-K1 cells researchgate.net |

5α-Cholest-8(14)-en-3β-ol-15-one and its Metabolites

Also known as Colestolone, 5α-Cholest-8(14)-en-3β-ol-15-one is a potent inhibitor of sterol biosynthesis with significant hypocholesterolemic activity. nih.govwikipedia.orgpnas.org It has been found to occur naturally in rat skin. nih.gov

Research Findings:

Inhibition of Early Stages: This 15-ketosterol inhibits multiple early-stage steps in cholesterol biosynthesis, including HMG-CoA reductase, without affecting late-stage steps after squalene (B77637). wikipedia.org

Lack of Sterol Accumulation: Unlike late-stage inhibitors, treatment with this compound does not lead to the accumulation of sterols, suggesting a different safety profile. wikipedia.org

Metabolism: Studies in cultured Chinese hamster ovary (CHO-K1) cells showed that the 15-ketosterol is taken up by the cells and is primarily found in its free form, with smaller amounts esterified. osti.gov It is not converted to cholesterol in these cells. osti.gov However, it can be converted to cholesterol in rat liver homogenates and upon oral administration to rats. wikipedia.org A major metabolite identified after incubation with rat liver mitochondria is (25R)-3β,26-Dihydroxy-5α-cholest-8(14)-en-15-one. researchgate.net

Hypocholesterolemic Effects: Oral administration to baboons resulted in decreased total serum cholesterol and low-density lipoprotein (LDL) cholesterol levels, while increasing the percentage of cholesterol associated with high-density lipoprotein (HDL). pnas.org

Metabolites and Their Activity

| Metabolite | Biological Activity |

|---|

Antioxidant Modulation of Cholest-7-en-3β-ol Oxidation Products

Cholesterol and its precursors, including Cholest-7-en-3β-ol, are susceptible to oxidation, leading to the formation of oxysterols. wikipedia.org These oxidation products can have various biological activities. Antioxidants can modulate the formation of these products.

Research Findings:

Oxidation Susceptibility: Cholesterol's double bond makes it susceptible to oxidation by various reactive species. researchgate.net This process can be initiated by the oxidation of polyunsaturated fatty acids. researchgate.net

Role of Antioxidants: Antioxidants, both synthetic and natural, can inhibit the oxidation of cholesterol. researchgate.net

Synthetic Antioxidants: Synthetic antioxidants like butylated hydroxytoluene (BHT) and tertiary butylhydroquinone (TBHQ) have been shown to be effective inhibitors of thermally-induced cholesterol oxidation. researchgate.netdss.go.th

Natural Antioxidants: Natural antioxidants such as alpha- and gamma-tocopherol (B30145) (Vitamin E), rosemary extract, and the flavonoid quercetin (B1663063) also exhibit strong inhibitory effects on cholesterol oxidation. researchgate.net

Vitamin E in SLOS: In the context of Smith-Lemli-Opitz Syndrome (SLOS), a disorder characterized by elevated levels of 7-dehydrocholesterol (B119134) (7-DHC), a precursor to both cholesterol and Cholest-7-en-3β-ol, antioxidant supplementation has been studied. nih.gov Vitamin E has been shown to reduce the levels of oxysterols derived from the peroxidation of 7-DHC. nih.gov This suggests that antioxidants can mitigate the oxidative stress associated with the accumulation of cholesterol precursors.

Antimicrobial and Bioactive Properties of Cholest 7 En 3β Ol

Antimutagenic and Antigenotoxic Activities

Cholest-7-en-3β-ol has demonstrated notable protective effects against genetic damage induced by certain mutagens. mdpi.combmj.com Its antigenotoxic and antimutagenic properties have been evaluated using standard toxicological assays. mdpi.comnih.gov

In one study, 5α-cholest-7-en-3β-ol, isolated from the starfish Asterina pectinifera, showed potent antigenotoxic activity against the mutagens N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) and 4-nitroquinoline (B1605747) N-oxide (NQO). mdpi.combmj.com The SOS chromotest with Escherichia coli PQ37 was used to assess this activity. mdpi.combmj.com Complete (100%) antigenotoxicity was achieved at concentrations of 10 µg per reaction tube against MNNG and 5 µg per reaction tube against NQO. mdpi.comniscpr.res.in

Furthermore, the compound's antimutagenic activity was tested against the mutagen MNNG using the Ames test with Salmonella typhimurium TA1538. mdpi.combmj.com The results indicated a very effective, dose-dependent inhibition of mutagenicity. niscpr.res.in As the concentration of 5α-cholest-7-en-3β-ol increased from 1 µg to 10 µg per plate, the inhibition of revertant colony-forming units (CFU) rose from 25.2% to 99.2%. mdpi.comniscpr.res.in These findings suggest that Cholest-7-en-3β-ol possesses significant antigenotoxic and antimutagenic potential. nih.govniscpr.res.in

Table 1: Antimutagenic and Antigenotoxic Activity of Cholest-7-en-3β-ol

| Activity | Test System | Mutagen | Effective Concentration | Result | Reference |

| Antigenotoxic | SOS Chromotest (E. coli PQ37) | MNNG | 10 µ g/tube | 100% toxicity inhibition | mdpi.com, niscpr.res.in |

| Antigenotoxic | SOS Chromotest (E. coli PQ37) | NQO | 5 µ g/tube | 100% toxicity inhibition | mdpi.com, niscpr.res.in |

| Antimutagenic | Ames Test (S. typhimurium TA1538) | MNNG | 1-10 µ g/plate | 25.2% to 99.2% inhibition | mdpi.com, niscpr.res.in |

Antibacterial Activities against Gram-Positive and Gram-Negative Organisms

The antibacterial potential of Cholest-7-en-3β-ol has been evaluated against several bacterial species, including those known to cause nosocomial (hospital-acquired) infections. mdpi.commdpi.com Studies indicate that its efficacy varies, with more pronounced activity generally observed against Gram-positive bacteria compared to Gram-negative bacteria. mdpi.comresearchgate.net

In research involving sterols isolated from the leaves of Commiphora swynnertonii, Cholest-7-en-3β-ol demonstrated strong activity against the Gram-positive bacterium Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 0.5 mg/mL. mdpi.commdpi.comwikipedia.org However, it showed weak activity (MIC >2 mg/mL) against the Gram-positive Enterococcus faecalis and the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa. mdpi.commdpi.com Similarly, another study on compounds from the green algae Ulva fasciata reported that Cholest-7-en-3β-ol had a minimum bactericidal concentration (MBC) of 500 μg/mL (0.5 mg/mL) against Staphylococcus aureus and Bacillus cereus, but no activity was detected against the tested Gram-negative bacteria. researchgate.net The structural characteristics of the sterol, specifically the cholestane (B1235564) skeleton and the position of the double bond at C-7/C-8, are thought to contribute to its antibacterial action. mdpi.com

Table 2: Antibacterial Activity of Cholest-7-en-3β-ol

| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC) | Reference |

| Staphylococcus aureus | Positive | 0.5 mg/mL | mdpi.com, mdpi.com |

| Bacillus cereus | Positive | 0.5 mg/mL (MBC) | researchgate.net |

| Bacillus subtilis | Positive | 0.5 mg/mL (MBC) | researchgate.net |

| Enterococcus faecalis | Positive | >2 mg/mL | mdpi.com, mdpi.com |

| Escherichia coli | Negative | >2 mg/mL | mdpi.com, mdpi.com |

| Pseudomonas aeruginosa | Negative | >2 mg/mL | mdpi.com, mdpi.com |

Antimycobacterial Activities

In addition to its other bioactive properties, Cholest-7-en-3β-ol has been screened for its potential to inhibit the growth of mycobacteria. nih.gov Research on sterols isolated from the sap of Commiphora eminii stem bark tested its efficacy against two mycobacterial strains. nih.gov

The study revealed that Cholest-7-en-3β-ol exhibited antimycobacterial activity against both Mycobacterium madagascariense and Mycobacterium indicus pranii. nih.gov The Minimum Inhibitory Concentration (MIC) for the compound was reported as 1.6 mg/mL against both of these strains. nih.gov

Table 3: Antimycobacterial Activity of Cholest-7-en-3β-ol

| Mycobacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

| Mycobacterium madagascariense | 1.6 mg/mL | nih.gov |

| Mycobacterium indicus pranii | 1.6 mg/mL | nih.gov |

Hepatoprotective Potential in Preclinical Animal Studies

The potential of Cholest-7-en-3β-ol (also known as lathosterol) to protect the liver from damage has been investigated in preclinical animal models. researchgate.net A study aimed to evaluate the hepatoprotective effects of lathosterol (B1674540) isolated from the resin of Commiphora kua using an in vivo model where liver damage was induced by acetaminophen (B1664979) (APAP). researchgate.net

In this study, mice were pre-treated with lathosterol at doses of 25 µg/kg and 50 µg/kg body weight for seven days before being administered a toxic dose of APAP. researchgate.net The results of this preclinical trial indicated that lathosterol provided a protective effect against the drug-induced liver injury. researchgate.net

Advanced Analytical Methodologies for Cholest 7 En 3β Ol Research

Spectrometric Techniques for Identification and Quantification

Spectrometric methods are central to lathosterol (B1674540) research, providing both qualitative and quantitative data. These techniques exploit the interaction of molecules with electromagnetic radiation or the fragmentation of ions to generate unique spectral fingerprints.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for the analysis of lathosterol. nih.govnewcastle-hospitals.nhs.uk This method is frequently used for the simultaneous determination of lathosterol and other non-cholesterol sterols in biological samples like plasma and brain tissue. nih.govmagtechjournal.comsigmaaldrich.commdpi.com

A critical step in GC-MS analysis of sterols is derivatization, typically silylation, which converts the hydroxyl group into a more volatile trimethylsilyl (B98337) (TMS) ether. magtechjournal.comnih.govnih.gov This process is necessary to improve the chromatographic properties and thermal stability of the analyte. The analysis is often performed in selective ion monitoring (SIM) mode to enhance sensitivity and selectivity, where the mass spectrometer is set to detect specific ions characteristic of the compound. nih.govmagtechjournal.comsigmaaldrich.com For the TMS-derivatized lathosterol, a characteristic molecular ion is observed at an m/z of 458. nih.gov

Methodologies have been developed with detection limits as low as 0.09 µg/mL and good recovery rates, typically ranging from 89.5% to 101%. nih.govmagtechjournal.comsigmaaldrich.com

| Parameter | Description | Source(s) |

|---|---|---|

| Derivatization | Conversion to trimethylsilyl (TMS) ethers using reagents like N-methyl-N-trimethylsilyl-trifluoracetamide (MSTFA). | magtechjournal.comnih.gov |

| GC Column | Low-bleed fused silica (B1680970) capillary columns, such as HP-5MS. | nih.govmagtechjournal.com |

| Carrier Gas | Helium or Hydrogen. | |

| Ionization Mode | Electron Ionization (EI) or Positive Chemical Ionization (PCI). | mdpi.comnih.gov |

| MS Detection | Selective Ion Monitoring (SIM) of characteristic ions (e.g., m/z 458 for TMS derivative). | nih.govsigmaaldrich.com |

| Internal Standard | 5α-cholestane or alpha-naphtol are commonly used for quantification. | nih.govmagtechjournal.com |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS or LC-MS) has emerged as a powerful alternative to GC-MS, offering the significant advantage of analyzing sterols without the need for derivatization. nih.govingenieria-analitica.comnih.gov This simplifies sample preparation and reduces analysis time. ingenieria-analitica.com The technique is used for the quantitative analysis of lathosterol in various biological matrices, including plasma and cultured cells. nih.govmedpace.comlipidmaps.org

A primary challenge in HPLC-MS analysis is the chromatographic separation of lathosterol from its structural isomer, cholesterol. medpace.comcuni.cz This separation is particularly difficult because both compounds are isobaric (having the same molecular weight) and cholesterol is typically present in biological samples at concentrations over 1000 times higher than lathosterol. ingenieria-analitica.commedpace.com To overcome this, specialized reversed-phase columns, such as those with pentafluorophenyl (PFP) or specific C18 chemistries (e.g., Poroshell 120 EC-C18), are employed with optimized mobile phases. nih.govingenieria-analitica.comnih.govlcms.cz

Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is the most common ionization technique for lathosterol analysis via LC-MS, as it provides good sensitivity for nonpolar compounds without derivatization. ingenieria-analitica.commedpace.comlcms.czrsc.org

Isotope Dilution Mass Spectrometry with Deuterated Standards

Isotope Dilution Mass Spectrometry (ID-MS) is considered a gold standard or reference measurement procedure for the highly accurate quantification of analytes. nih.gov This method involves spiking the sample with a known amount of a stable isotope-labeled version of the analyte, which serves as an internal standard. For lathosterol, deuterated standards such as lathosterol-d7 (B1157292) are commonly used. lipidmaps.orgscientificlabs.iesigmaaldrich.com

The isotopically labeled standard is chemically identical to the natural analyte and therefore behaves similarly during sample extraction, purification, and ionization, correcting for any sample loss or matrix effects. psu.edu ID-MS can be coupled with either GC-MS or LC-MS. nih.govscientificlabs.iepsu.edu The ratio of the signal from the natural analyte to the signal from the labeled standard is used to calculate the precise concentration of the compound in the original sample. psu.edu This approach provides high precision and accuracy, making it suitable for clinical research and reference laboratory settings. nih.govpsu.edunih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of Cholest-7-en-3beta-ol and its metabolites. researchgate.netresearchgate.net Both one-dimensional (1D) proton (¹H NMR) and carbon-13 (¹³C NMR) spectra, as well as two-dimensional (2D) techniques like ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), provide detailed information about the molecular structure. nih.govfoodb.ca

| Parameter | Details | Source(s) |

|---|---|---|

| Techniques | ¹H NMR, ¹³C NMR, ¹H-¹³C HSQC | researchgate.netnih.govfoodb.ca |

| Solvent | Deuterated chloroform (B151607) (CDCl₃) is commonly used. | nih.govfoodb.cahmdb.ca |

| Instrument Frequency | High-field instruments (e.g., 600 MHz) provide better resolution. | nih.govhmdb.ca |

| Key ¹H NMR Signal | An olefinic proton signal around δ 5.14-5.16 ppm is characteristic of the proton at the C-7 position. | researchgate.netnih.gov |

| Key ¹³C NMR Signal | Signals for the double bond carbons (C-7 and C-8) and the hydroxyl-bearing carbon (C-3) are key identifiers. | researchgate.netnih.govmagritek.com |

Tandem Mass Spectrometry (MS-MS)

Tandem Mass Spectrometry (MS-MS), often coupled with LC or GC, provides a higher degree of selectivity and sensitivity for quantifying lathosterol in complex mixtures like plasma. nih.govnih.govmedpace.com This technique involves the selection of a specific precursor ion (e.g., the molecular ion or a characteristic fragment of lathosterol), its fragmentation through collision-induced dissociation (CID), and the detection of one or more specific product ions. lipidmaps.orgmun.ca

This process, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), significantly reduces chemical noise and interferences from the sample matrix. medpace.comlipidmaps.orglipidmaps.org MRM is particularly valuable for resolving lathosterol from the highly abundant and isobaric cholesterol, especially when chromatographic separation is incomplete. ingenieria-analitica.comcuni.cz The high sensitivity of modern MS-MS methods allows for detection limits in the picogram-per-milliliter range. nih.gov

| Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Notes | Source(s) |

|---|---|---|---|---|

| APCI (+) | 369.4 | 95.1 | Precursor ion corresponds to the dehydrated ion [M+H-H₂O]⁺. | medpace.com |

| ESI (+) | 387.3 | 369.2 | Precursor ion is the protonated molecule [M+H]⁺. | nih.gov |

| ESI (+) | 404 | 369 | May correspond to an ammoniated adduct [M+NH₄]⁺. | lipidmaps.org |

Chromatographic Separation Techniques

Chromatography is the foundational step for isolating lathosterol from other compounds in a sample prior to its detection and quantification by a spectrometer. The choice of chromatographic technique is dictated by the analyte's properties and the complexity of the sample matrix.

The primary goal of chromatography in lathosterol analysis is to achieve separation from structurally similar sterols, most importantly cholesterol. medpace.com Gas chromatography and high-performance liquid chromatography are the two principal methods employed.

With GC, separation is achieved using nonpolar or low-polarity capillary columns, such as those with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS). nih.govmagtechjournal.com The compounds are separated based on their boiling points and interactions with the stationary phase. As mentioned, sterols require derivatization to increase their volatility for GC analysis. magtechjournal.com

In HPLC, reversed-phase chromatography is the standard approach. nih.govnih.govlipidmaps.org The separation of the critical pair, lathosterol and cholesterol, has been successfully achieved using specialized columns that offer different selectivity compared to standard C18 phases. ingenieria-analitica.comlcms.cz These include end-capped C18 columns (e.g., Poroshell 120 EC-C18) and pentafluorophenyl (PFP) columns, which provide unique interactions that enhance resolution. nih.govingenieria-analitica.comlcms.cz The separation is often performed under controlled temperature conditions and may use either isocratic or gradient elution with mobile phases typically consisting of methanol, water, and sometimes other organic solvents like acetone (B3395972) or hexane. medpace.comnih.govlcms.cz

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental and widely used technique for the separation and qualitative analysis of Cholest-7-en-3β-ol from various biological matrices. Its application is crucial in the initial stages of purification and identification.

In research concerning the biosynthesis of sterols, TLC is employed to separate different sterol intermediates. For instance, in studies of inherited metabolic disorders like lathosterolosis, TLC is used to separate lathosterol from cholesterol and 7-dehydrocholesterol (B119134) in fibroblast extracts. nih.gov A common solvent system for this separation is a mixture of chloroform and acetone (e.g., 96.5/3.5 v/v). nih.gov If the resolution between cholesterol and lathosterol is insufficient, a second TLC separation can be performed using a diethyl ether/hexane mixture (e.g., 5/1 v/v). nih.gov